Propyl butyrate
Propyl butyrate
Natural Occurrence: Apple, banana, kiwi, melon, papaya, passion fruit, rum and strawberry.
, also known as 1-propyl butyrate or propyl bytanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces, saliva, and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. can be biosynthesized from propan-1-ol. is a sweet, apricot, and fruity tasting compound that can be found in fruits, milk and milk products, and pomes. This makes a potential biomarker for the consumption of these food products. has been linked to the inborn metabolic disorders including celiac disease.
Propyl butyrate is a butyrate ester resulting from the formal condensation of the hydroxy group of propanol with the carboxy group of butyric acid. It has a role as a human metabolite, a plant metabolite and an insect attractant. It derives from a propan-1-ol.
, also known as 1-propyl butyrate or propyl bytanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces, saliva, and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. can be biosynthesized from propan-1-ol. is a sweet, apricot, and fruity tasting compound that can be found in fruits, milk and milk products, and pomes. This makes a potential biomarker for the consumption of these food products. has been linked to the inborn metabolic disorders including celiac disease.
Propyl butyrate is a butyrate ester resulting from the formal condensation of the hydroxy group of propanol with the carboxy group of butyric acid. It has a role as a human metabolite, a plant metabolite and an insect attractant. It derives from a propan-1-ol.
Brand Name:
Vulcanchem
CAS No.:
105-66-8
VCID:
VC21004143
InChI:
InChI=1S/C7H14O2/c1-3-5-7(8)9-6-4-2/h3-6H2,1-2H3
SMILES:
CCCC(=O)OCCC
Molecular Formula:
C7H14O2
Molecular Weight:
130.18 g/mol
Propyl butyrate
CAS No.: 105-66-8
Cat. No.: VC21004143
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Natural Occurrence: Apple, banana, kiwi, melon, papaya, passion fruit, rum and strawberry. , also known as 1-propyl butyrate or propyl bytanoate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces, saliva, and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. can be biosynthesized from propan-1-ol. is a sweet, apricot, and fruity tasting compound that can be found in fruits, milk and milk products, and pomes. This makes a potential biomarker for the consumption of these food products. has been linked to the inborn metabolic disorders including celiac disease. Propyl butyrate is a butyrate ester resulting from the formal condensation of the hydroxy group of propanol with the carboxy group of butyric acid. It has a role as a human metabolite, a plant metabolite and an insect attractant. It derives from a propan-1-ol. |
|---|---|
| CAS No. | 105-66-8 |
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | propyl butanoate |
| Standard InChI | InChI=1S/C7H14O2/c1-3-5-7(8)9-6-4-2/h3-6H2,1-2H3 |
| Standard InChI Key | HUAZGNHGCJGYNP-UHFFFAOYSA-N |
| SMILES | CCCC(=O)OCCC |
| Canonical SMILES | CCCC(=O)OCCC |
| Boiling Point | 143.0 °C |
| Melting Point | -95.2 °C Mp -95.2 ° -95.2°C |
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